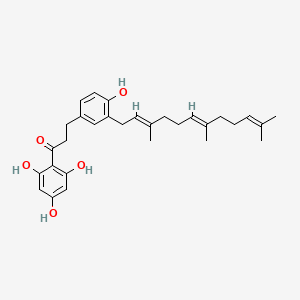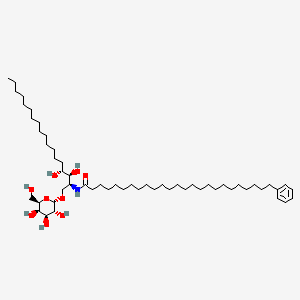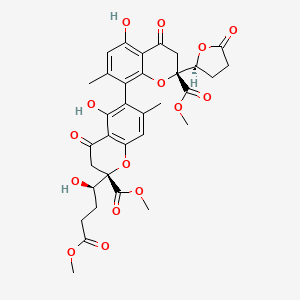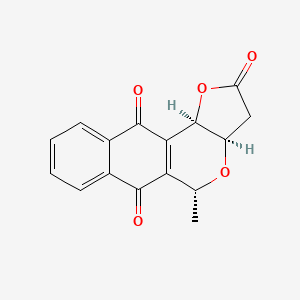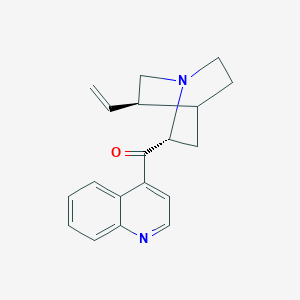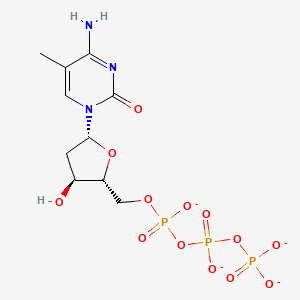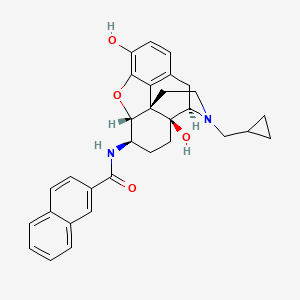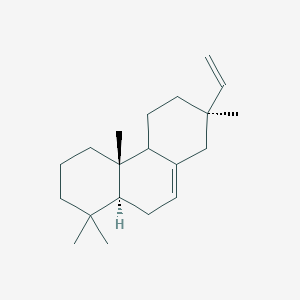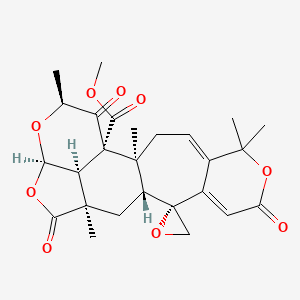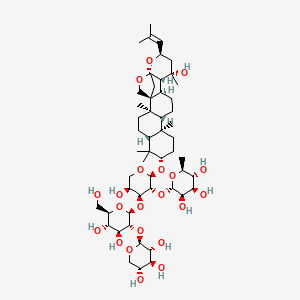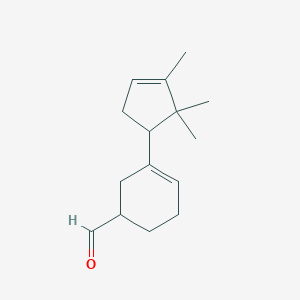![molecular formula C30H53NO17 B1261624 9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester](/img/structure/B1261624.png)
9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->4)-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate is an amino trisaccharide and a glucosamine oligosaccharide.
Applications De Recherche Scientifique
Synthesis and Chemical Structure
Synthesis Techniques : Different synthesis methods for similar compounds have been explored. For instance, Ogura et al. (1987) detailed the synthesis of various 9-O-acyl derivatives of N-acetyl- and N-glycoloyl-neuraminic acid, which are structurally related to the compound (Ogura et al., 1987).
Structural Analysis : Studies like that of Watt et al. (2000), which focused on the synthesis and X-ray crystal structure of methyl alpha-L-fucopyranosyl-(1-->2)-beta-D-galactopyranosyl-(1-->2)-alpha-D-xylopyranoside, provide insights into the structural aspects of compounds similar to the one (Watt et al., 2000).
Complex Molecule Synthesis : Research by Rana et al. (1981) on the chemical synthesis of complex oligosaccharides which include structures similar to the compound , adds to the understanding of its possible synthesis pathways and chemical behavior (Rana et al., 1981).
Potential Applications in Biochemistry
Glycosylation Reactions : Studies like those by Urge et al. (1992) on the preparation and potential stability of N-glycosyl bonds in glycosylated asparagine derivatives, though not directly related to the compound, offer insights into the biochemical applications of similar glycosylated structures (Urge et al., 1992).
Biochemical Assays : The work by Sykes et al. (1983) on modified assay procedures using similar trisaccharides hints at potential biochemical or diagnostic applications of compounds like the one (Sykes et al., 1983).
Propriétés
Nom du produit |
9-[4-O-[2-O-(alpha-L-Fucopyranosyl)-beta-D-galactopyranosyl]-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyloxy]nonanoic acid methyl ester |
|---|---|
Formule moléculaire |
C30H53NO17 |
Poids moléculaire |
699.7 g/mol |
Nom IUPAC |
methyl 9-[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C30H53NO17/c1-14-20(36)23(39)25(41)29(44-14)48-27-24(40)21(37)16(12-32)45-30(27)47-26-17(13-33)46-28(19(22(26)38)31-15(2)34)43-11-9-7-5-4-6-8-10-18(35)42-3/h14,16-17,19-30,32-33,36-41H,4-13H2,1-3H3,(H,31,34)/t14-,16+,17+,19+,20+,21-,22+,23+,24-,25-,26+,27+,28+,29-,30-/m0/s1 |
Clé InChI |
RFCJRSPWDJBDOC-JZBPMIOASA-N |
SMILES isomérique |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)CO)O)O)O)O)O |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(OC(C(C3O)NC(=O)C)OCCCCCCCCC(=O)OC)CO)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



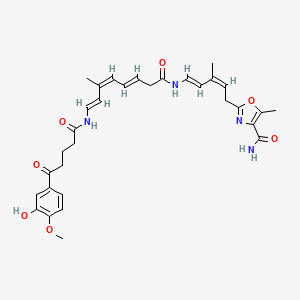
![N-[(2,6-Dimethoxyphenyl)methyl]-N''-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B1261544.png)
